N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine
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Overview
Description
N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine is a complex organic compound with potential applications in various scientific fields. This compound features a pteridine core, which is a bicyclic structure containing nitrogen atoms, and is substituted with a 3,4-dimethylphenyl group and a morpholin-4-yl ethyl group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pteridine core: This can be achieved through the condensation of appropriate starting materials such as 2,4-diaminopyrimidine with formamide or other suitable reagents.
Introduction of the 3,4-dimethylphenyl group: This step often involves a substitution reaction where the pteridine core is reacted with a 3,4-dimethylphenyl halide under basic conditions.
Attachment of the morpholin-4-yl ethyl group: This can be done through a nucleophilic substitution reaction where the pteridine derivative is reacted with a morpholin-4-yl ethyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to improve yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium, potassium permanganate in neutral or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Halides or sulfonates as leaving groups, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine N-oxides, while reduction may produce pteridine derivatives with reduced functional groups.
Scientific Research Applications
N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N4-(2-morpholin-4-yl)ethylpyridine-3,4-diamine: Similar structure but with a pyridine core instead of pteridine.
3-(4-morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile: Contains a pyrrolo[2,3-d]pyrimidine core and a morpholin-4-yl group.
Uniqueness
N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine is unique due to its specific substitution pattern on the pteridine core, which imparts distinct chemical and biological properties. Its combination of a 3,4-dimethylphenyl group and a morpholin-4-yl ethyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-N-(3,4-dimethylphenyl)-2-N-(2-morpholin-4-ylethyl)pteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O/c1-14-3-4-16(13-15(14)2)24-19-17-18(22-6-5-21-17)25-20(26-19)23-7-8-27-9-11-28-12-10-27/h3-6,13H,7-12H2,1-2H3,(H2,22,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOHXMGIZRLGPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCN4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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